molecular formula C14H16F3NO B6194321 {5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol CAS No. 2742660-56-4

{5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B6194321
CAS No.: 2742660-56-4
M. Wt: 271.3
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Description

{5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[311]heptan-1-yl}methanol is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.1.1]heptane core.

    Introduction of the trifluoromethyl group: This is achieved through electrophilic or nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the phenyl group: This step involves the coupling of the trifluoromethylated intermediate with a phenyl group through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

{5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with neurotransmitter receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The bicyclic structure provides rigidity, which is crucial for binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

  • {5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}amine
  • {5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}ketone
  • {5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}carboxylic acid

Uniqueness

The presence of the hydroxyl group in {5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol distinguishes it from its analogs, providing unique chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, enhancing its potential as a pharmacophore.

Properties

CAS No.

2742660-56-4

Molecular Formula

C14H16F3NO

Molecular Weight

271.3

Purity

95

Origin of Product

United States

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